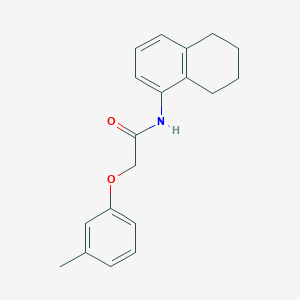
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAK-220, is a selective antagonist of the chemokine receptor CXCR3. This molecule was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
作用机制
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective antagonist of the chemokine receptor CXCR3, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 plays a crucial role in the migration of immune cells to the sites of inflammation and tumor growth. By blocking CXCR3, this compound inhibits the migration of immune cells to the target organs, thereby reducing the severity of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of cytokine and chemokine production. These effects are mainly mediated by the inhibition of the CXCR3 signaling pathway, which is involved in the regulation of cell growth, survival, and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selectivity towards CXCR3, which allows for the specific inhibition of the CXCR3 signaling pathway without affecting other chemokine receptors. This specificity also reduces the potential side effects of this compound compared to other chemokine receptor antagonists. However, the main limitation of using this compound in lab experiments is its low solubility in water, which requires the use of organic solvents, such as DMSO, for its preparation.
未来方向
There are several future directions for the research on 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One of the main directions is the development of more potent and selective CXCR3 antagonists with improved pharmacokinetic properties, such as higher solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer or anti-inflammatory agents. Finally, the clinical evaluation of this compound in various diseases, such as cancer and autoimmune diseases, is also a promising future direction for its therapeutic applications.
合成方法
The synthesis of 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, starting from the reaction of 3-methylphenol with 2-chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the final product, this compound. The overall yield of this synthesis method is around 20%.
科学研究应用
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammatory disorders, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In autoimmune diseases, this compound has been shown to inhibit the migration of autoreactive T cells to the target organs, thereby reducing the severity of the disease.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-6-4-9-16(12-14)22-13-19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h4-6,8-9,11-12H,2-3,7,10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYVPOVUSIDNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

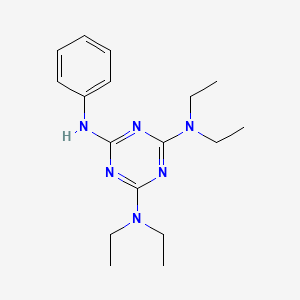
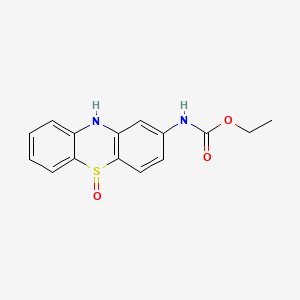
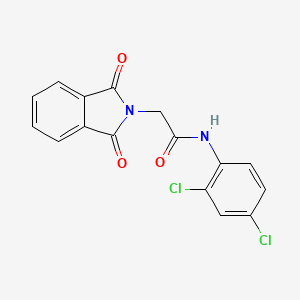
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
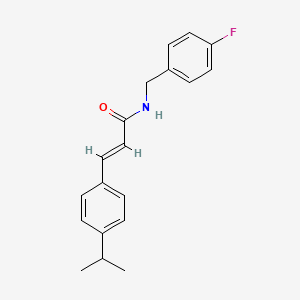
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
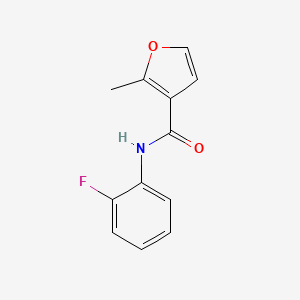
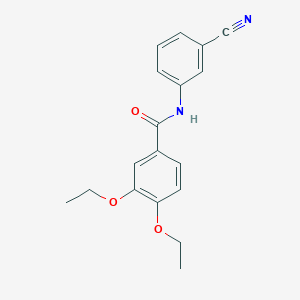
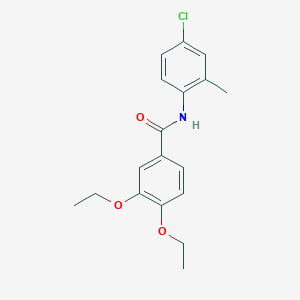
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)